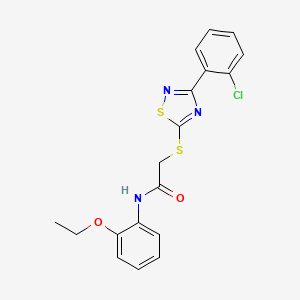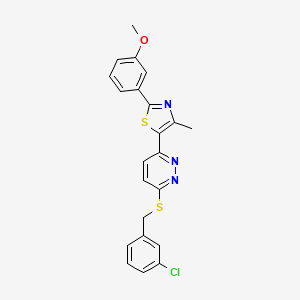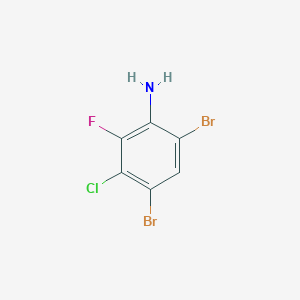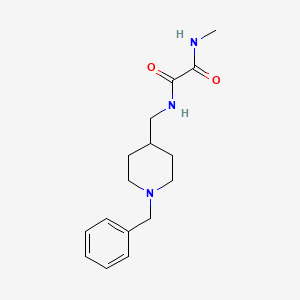
2,3,5-Trimethylphenyl 3-nitrobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2,3,5-Trimethylphenyl 3-nitrobenzenesulfonate is a derivative of trimethylbenzene, which is a molecule that has been extensively studied due to its interesting chemical properties and potential applications. The papers provided discuss various derivatives of trimethylbenzene and their respective chemical structures and properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including neutralization and condensation reactions. For instance, a compound synthesized from 2-methyl-5-nitrobenzenesulfonic acid and 3,4,5-trimethoxybenzaldehyde was reported, which could be analogous to the synthesis of this compound . Additionally, the nitration of 2-chloro-1,3,5-trimethylbenzene has been studied, showing the formation of various nitro-substituted products, which could provide insights into the nitration process relevant to the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray diffraction. For example, the crystal structure of a compound with a mesityl ring and a nitro-substituted ring shows a twist-nitro-proximal conformation, which could be similar to the conformation of this compound . The asymmetry in the dihedral angles of the mesityl and nitro-substituted rings is a point of interest for understanding the molecular structure of such compounds .
Chemical Reactions Analysis
The nitration of trimethylbenzene derivatives can lead to various isomers and products, as seen in the nitration of 2-chloro-1,3,5-trimethylbenzene . The reactions of the nitro-substituted products with different reagents result in a range of derivatives, which highlights the reactivity of the nitro group in these compounds. This information is valuable for predicting the chemical behavior of this compound in various conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of trimethylbenzene derivatives can be inferred from their crystal structures and intermolecular interactions. For instance, the presence of offset π···π stacking and intermolecular hydrogen bonding in one of the studied compounds suggests that this compound may also exhibit similar interactions, affecting its physical properties and solubility . The van der Waals interactions and weak C–H···O and C–H···π interactions in another compound provide insights into the solid-state packing and stability of these molecules .
Applications De Recherche Scientifique
Photosensitive Protecting Groups
Photosensitive protecting groups, including nitrobenzenesulfonate derivatives, have been highlighted for their potential in synthetic chemistry. These groups can be selectively removed using light, offering precise control in the synthesis of complex molecules (Amit, Zehavi, & Patchornik, 1974).
Ring Halogenation Catalysis
Nitrobenzenesulfonate derivatives have been used in ring halogenation reactions of polyalkylbenzenes, showcasing their utility in the synthesis of halogenated aromatic compounds (Bovonsombat & Mcnelis, 1993).
Oxidative Catalysis
The selective oxidation of nitrobenzene to nitrophenol, facilitated by polyoxometalate catalysts, underscores the potential of nitrobenzenesulfonate derivatives in oxidative catalysis and regioselective chemical transformations (Khenkin, Weiner, & Neumann, 2005).
Molecular Structure Analysis
The synthesis, characterization, and computational study of sulfonamide molecules derived from nitroaniline and methylbenzenesulfonyl chloride demonstrate the significance of nitrobenzenesulfonate derivatives in studying molecular interactions and structural properties (Murthy et al., 2018).
Propriétés
IUPAC Name |
(2,3,5-trimethylphenyl) 3-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-10-7-11(2)12(3)15(8-10)21-22(19,20)14-6-4-5-13(9-14)16(17)18/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXMZMPRABUIGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552275.png)

![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2552278.png)
![4-benzyl-7-hydroxy-N-(3-methoxyphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2552281.png)

![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2552283.png)

![5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2552286.png)

![(1R,5R,6S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2552289.png)


![7-phenyl-2-(prop-2-en-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B2552293.png)
![2-{2-[(4-butylphenyl)amino]-2-oxoethyl}-N-(4-methoxyphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/no-structure.png)